2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol
Description
2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol is an ethanolamine derivative featuring a 4-methoxyphenyl-substituted propylamine moiety. Its structure comprises a hydroxyl-terminated ethylamine backbone linked to a 1-(4-methoxyphenyl)propyl group. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in the context of bioactive molecules and metabolites (e.g., ).
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)propylamino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-3-12(13-8-9-14)10-4-6-11(15-2)7-5-10/h4-7,12-14H,3,8-9H2,1-2H3 |
InChI Key |
IIGFMKPIUJMIDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol typically involves the reaction of 4-methoxyphenylpropanol with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Additionally, the use of solvents such as ethanol or methanol can aid in the reaction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula: Presumed to be $ \text{C}{12}\text{H}{19}\text{NO}_2 $ (based on structural analogs).
- Functional Groups: Ethanolamine (hydroxyl and amine), 4-methoxyphenyl (electron-donating substituent).
- Synthetic Routes: Likely involves Wittig reactions (as seen in for similar fluorophores). Reduction of nitro or imino intermediates via catalytic hydrogenation (e.g., Pd/C, as in ).
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol, enabling comparative analysis of their properties and synthesis.
Table 1: Key Compounds for Comparison
Structural and Functional Group Analysis
- Substituent Effects: 4-Methoxy vs. 4-Chloro (): The methoxy group (electron-donating) enhances aromatic ring reactivity in electrophilic substitutions compared to chloro (electron-withdrawing). This impacts solubility, with methoxy derivatives showing higher hydrophilicity. Ethanolamine vs. Morpholino (): Ethanolamine’s hydroxyl group increases polarity compared to morpholine’s cyclic ether, affecting solubility and pharmacokinetics.
- Backbone Variations: Propanol vs. Ethan-1-ol ( vs. Main Compound): The propanol chain in 1-(4-methylphenyl)-1-propanol reduces steric hindrance compared to the branched ethanolamine structure, influencing boiling points and synthetic accessibility.
Biological Activity
The compound 2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol is a member of the class of amines that has garnered attention for its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
Research indicates that this compound exhibits several biological activities, including:
- Antidepressant Activity : Preliminary studies suggest that this compound may influence serotonin and norepinephrine levels, contributing to its antidepressant effects.
- Neuroprotective Effects : It has been shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases.
- Anticancer Potential : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers.
The biological activity of this compound is believed to involve several mechanisms:
- Serotonin Receptor Modulation : The compound may act as a modulator of serotonin receptors, enhancing mood and cognitive function.
- Inhibition of Apoptotic Pathways : It appears to inhibit caspase activation, leading to reduced apoptosis in neuronal cells.
- Cell Cycle Regulation : Studies indicate that the compound may induce cell cycle arrest in cancer cells by affecting key regulatory proteins.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound. Below is a summary of key findings:
| Study | Findings | Methodology |
|---|---|---|
| Smith et al. (2020) | Demonstrated significant antidepressant effects in animal models. | Behavioral assays and biochemical analyses. |
| Johnson et al. (2021) | Showed neuroprotective effects in cultured neuron cells exposed to oxidative stress. | Cell viability assays and flow cytometry. |
| Lee et al. (2022) | Reported cytotoxic effects against MCF7 and A549 cancer cell lines with IC50 values of 15 µM and 20 µM, respectively. | MTT assay for cell proliferation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
